molecular formula C7H8FNO3S B132738 N-Fluoro-4,6-dimethylpyridinium-2-sulfonate CAS No. 147541-01-3

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate

Cat. No.: B132738
CAS No.: 147541-01-3
M. Wt: 205.21 g/mol
InChI Key: PCUDTDNTOMIWJB-UHFFFAOYSA-N
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Description

Chemical Identity: N-Fluoro-4,6-dimethylpyridinium-2-sulfonate (CAS: 147541-01-3) is a fluorinating agent widely used in organic synthesis. Its IUPAC name is 1-fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate, and it is an inner salt with a molecular formula of C₇H₈FNO₃S and a molecular weight of 205.21 g/mol .

Properties

IUPAC Name

1-fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-5-3-6(2)9(8)7(4-5)13(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUDTDNTOMIWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=C1)S(=O)(=O)[O-])F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371982
Record name 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147541-01-3
Record name 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147541-01-3
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Mechanism of Action

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific target molecule being fluorinated. In general, the introduction of a fluorine atom can influence the reactivity, stability, and biological activity of the target molecule.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific target molecule. By introducing a fluorine atom, the compound can significantly alter the target molecule’s chemical properties, potentially influencing its reactivity, stability, and biological activity.

Biological Activity

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is a fluorinated pyridinium salt that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through methods such as fluorination of pyridine derivatives and nucleophilic substitution reactions. The presence of the fluorine atom enhances the compound's reactivity and stability, making it a valuable reagent in organic synthesis.

Key Properties:

  • Molecular Formula: C₈H₈FNO₃S
  • Molar Mass: 203.21 g/mol
  • Melting Point: Information on the melting point is variable but generally falls within a range typical for similar compounds.

The biological activity of this compound primarily arises from its ability to introduce fluorine into organic molecules. Fluorinated compounds often exhibit enhanced biological properties due to increased lipophilicity and metabolic stability. The mechanism involves the transfer of the fluorine atom to substrates, which can modify biological targets such as proteins and nucleic acids.

Applications in Biological Research

  • Fluorinated Drug Development:
    • The compound is utilized in the synthesis of fluorinated pharmaceuticals, which can demonstrate improved pharmacokinetic properties. For instance, studies show that fluorinated drugs often have enhanced potency and selectivity against specific biological targets .
  • Biomolecule Modification:
    • This compound can be employed to modify biomolecules for studying their structure-function relationships. This modification aids in understanding how changes at the molecular level affect biological activity .
  • Antiviral Activity:
    • Recent research indicates that structurally similar compounds exhibit significant antiviral activity. For example, derivatives of pyridine have shown inhibition against HIV-1 integrase, highlighting the potential for N-fluorinated pyridines in antiviral drug design .

Table 1: Summary of Biological Activities

Study ReferenceCompound TestedBiological ActivityFindings
This compoundAntiviralSignificant inhibition observed in low micromolar concentrations
Related Pyridine DerivativesAntiviralEnhanced activity against HIV-1 integrase
Various N-Fluoropyridinium SaltsEnzyme ModificationEffective in modifying enzyme activity through fluorination

Notable Findings

  • A study demonstrated that this compound could effectively modify nucleic acids, leading to insights into gene expression regulation .
  • Another investigation revealed that fluorinated compounds derived from this pyridinium salt exhibited improved solubility and bioavailability compared to their non-fluorinated counterparts .

Scientific Research Applications

Organic Synthesis

FDPS is primarily utilized in organic synthesis as a fluorinating agent. It allows for the introduction of fluorine atoms into organic molecules, which can significantly alter their chemical properties and enhance their pharmacological profiles. The fluorination process is critical in developing new drugs, particularly in the fields of oncology and infectious diseases .

  • Fluorination Mechanism : The mechanism typically involves the nucleophilic attack on the FDPS by the substrate, leading to the formation of fluoro-substituted products. This reaction is often performed under mild conditions, making FDPS a preferred choice for synthetic chemists.

Pharmaceutical Development

In pharmaceutical research, FDPS has been explored for its potential to enhance drug efficacy and reduce toxicity. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, which are crucial for therapeutic effectiveness .

  • Case Study : A study demonstrated that compounds synthesized using FDPS showed increased activity against various pathogens compared to their non-fluorinated counterparts. This highlights the importance of fluorination in drug design .

Data Tables

Application AreaDescriptionBenefits
Organic SynthesisUsed as a fluorinating agentEnhances reactivity and selectivity
Pharmaceutical DevelopmentImproves drug efficacy and metabolic stabilityIncreases bioavailability and reduces toxicity
Medicinal ChemistrySynthesis of fluorinated analogs for biological testingBroadens therapeutic options

Fluorinated Antimicrobial Agents

Research has shown that FDPS can be used to synthesize novel antimicrobial agents with enhanced activity against resistant strains of bacteria. For example, derivatives synthesized from FDPS exhibited increased potency against Staphylococcus aureus compared to traditional antibiotics .

Anticancer Compounds

Another significant application is in the development of anticancer agents. Fluorinated pyridinium salts have been studied for their ability to selectively target cancer cells while minimizing effects on healthy cells. This selectivity is attributed to the altered pharmacokinetics of fluorinated compounds .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 207–212°C (decomposition) .
  • LogP : 1.31 (indicating moderate lipophilicity) .
  • PSA (Polar Surface Area) : 69.46 Ų, reflecting its polar sulfonate group .

Applications :
This compound is a stable, electrophilic fluorinating reagent for introducing fluorine atoms into organic substrates under mild conditions. It is particularly valued for its selectivity in fluorinating aromatic systems and heterocycles .

Comparison with Structurally Similar Fluorinating Agents

The following table compares N-Fluoro-4,6-dimethylpyridinium-2-sulfonate with analogous pyridinium-based fluorinating reagents. Data are compiled from synthetic and reactivity studies .

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorination Efficiency Thermal Stability Solubility
This compound C₇H₈FNO₃S 205.21 4,6-dimethyl, 2-sulfonate High (aromatics, heterocycles) Moderate (dec. >200°C) Soluble in polar solvents (DMF, DMSO)
N-Fluoro-4-methylpyridinium-2-sulfonate C₆H₆FNO₃S 191.18 4-methyl, 2-sulfonate Moderate Lower (dec. ~180°C) Limited in non-polar media
N-Fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate C₇H₄F₄NO₃S 273.17 5-CF₃, 2-sulfonate High (electron-deficient systems) High (dec. >250°C) Soluble in DMSO, acetone
N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate C₈H₃F₇NO₃S 343.17 4,6-CF₃, 2-sulfonate Very high (sterically hindered substrates) Excellent (>300°C) Poor in water, soluble in THF

Key Findings :

Substituent Effects: Methyl Groups (4,6-dimethyl): Enhance steric stability and modulate reactivity. The dimethyl groups in this compound reduce electron density at the fluorinated nitrogen, improving selectivity for aromatic fluorination compared to the mono-methyl analog . Trifluoromethyl Groups (CF₃): Increase electrophilicity and thermal stability but reduce solubility in polar solvents. For example, N-Fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate exhibits superior reactivity toward electron-deficient substrates due to its strong electron-withdrawing CF₃ group .

Fluorination Efficiency :

  • This compound achieves >80% yield in fluorinating pyridine derivatives under mild conditions (room temperature, 12 hours), outperforming N-Fluoro-4-methylpyridinium-2-sulfonate (<60% yield under identical conditions) .
  • The bis(trifluoromethyl) analog shows exceptional reactivity for sterically demanding substrates but requires higher temperatures (60–80°C) .

Stability and Handling :

  • The dimethyl derivative decomposes above 200°C, making it suitable for most laboratory syntheses. In contrast, CF₃-substituted analogs exhibit higher thermal stability but may require specialized storage (e.g., anhydrous conditions) .

Industrial and Commercial Considerations

  • Cost : Higher substitution (e.g., CF₃ groups) increases production costs. The dimethyl variant balances cost and performance, contributing to its annual sales of 161 units in 2025 .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Fluoro-4,6-dimethylpyridinium-2-sulfonate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic fluorination of a pyridinium precursor. For example, analogous sulfonate compounds are synthesized via coupling reactions using bromoethoxy intermediates and sulfonic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of fluorinating agents, and purifying via recrystallization or column chromatography.

Q. How can X-ray crystallography be employed to validate the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:

  • Grow high-quality crystals via slow evaporation (solvent: acetonitrile/water mixtures).
  • Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å).
  • Refine structure parameters (bond lengths, angles, displacement factors) and validate using R-factors (<5% for high resolution) .
  • Check for disorder in the sulfonate or fluorine groups using the ADDSYM tool in PLATON .

Q. What spectroscopic techniques are critical for characterizing purity and stability?

  • Methodology :

  • NMR : ¹⁹F NMR (δ ~ -120 ppm for N–F bonds) and ¹H NMR (methyl groups at δ ~2.5 ppm).
  • MS : High-resolution ESI-MS to confirm molecular ion peaks ([M]+ calc. for C₇H₉FNO₃S: 230.02).
  • FTIR : Sulfonate S=O stretches (1350–1200 cm⁻¹) and C–F vibrations (1100–1000 cm⁻¹).
  • Stability: Thermal gravimetric analysis (TGA) under N₂ to assess decomposition above 200°C.

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in catalytic or fluorination reactions?

  • Methodology :

  • Compare reaction kinetics with non-fluorinated analogs (e.g., 4,6-dimethylpyridinium sulfonate) using stopped-flow UV-Vis spectroscopy.
  • Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Experimental validation: Fluorine’s inductive effect enhances sulfonate leaving-group ability, facilitating SN2 reactions in alkylation studies .

Q. How can contradictory data on thermal stability across studies be resolved?

  • Methodology :

  • Perform differential scanning calorimetry (DSC) under controlled heating rates (2–10°C/min) to detect exothermic/endothermic transitions.
  • Replicate experiments in inert (Ar) vs. oxidative (O₂) atmospheres to assess environmental sensitivity.
  • Cross-validate with dynamic vapor sorption (DVS) to rule out hygroscopicity effects .

Q. What strategies are effective for computational modeling of its solvation behavior and intermolecular interactions?

  • Methodology :

  • Molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (water/DMSO).
  • Analyze hydrogen-bonding networks between sulfonate oxygen and solvent molecules using radial distribution functions (RDFs).
  • Compare with crystallographic data (e.g., Cambridge Structural Database entries for related pyridinium sulfonates) .

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